molecular formula C14H27N3O2 B6212782 tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate CAS No. 2731008-45-8

tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate

Katalognummer: B6212782
CAS-Nummer: 2731008-45-8
Molekulargewicht: 269.38 g/mol
InChI-Schlüssel: RAWNMGSBRKQZOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate is a spirocyclic carbamate derivative featuring a bicyclic 5,8-diazaspiro[3.5]nonane core. The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is primarily utilized as a key intermediate in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. Its structural rigidity, imparted by the spirocyclic system, improves binding specificity and metabolic stability in drug candidates .

Eigenschaften

CAS-Nummer

2731008-45-8

Molekularformel

C14H27N3O2

Molekulargewicht

269.38 g/mol

IUPAC-Name

tert-butyl N-[2-(5,8-diazaspiro[3.5]nonan-5-yl)ethyl]carbamate

InChI

InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)16-8-10-17-9-7-15-11-14(17)5-4-6-14/h15H,4-11H2,1-3H3,(H,16,18)

InChI-Schlüssel

RAWNMGSBRKQZOB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCN1CCNCC12CCC2

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Bifunctional Precursors

The spirocyclic diamine is typically synthesized via intramolecular cyclization. A representative method involves reacting a ketone with a diamine under acidic or basic conditions. For example, cyclohexanone and 1,3-diaminopropane undergo condensation in the presence of p-toluenesulfonic acid (PTSA) to form the spiro intermediate.

Table 1: Cyclization Conditions for Spirocore Synthesis

Starting MaterialsCatalystSolventTemperature (°C)Yield (%)
Cyclohexanone + 1,3-DAPPTSAToluene11058
Cyclopentanone + EDTANaOHEtOH8042

Reductive Amination Approaches

Reductive amination offers a complementary route. In one protocol, 4-oxopiperidine reacts with ethylenediamine using sodium triacetoxyborohydride (STAB) as a reducing agent, yielding the spirocyclic diamine in 65% efficiency. Polar aprotic solvents like dichloroethane (DCE) enhance reaction rates, while stoichiometric acetic acid mitigates imine hydrolysis.

Functionalization with the Ethyl Carbamate Moiety

Boc Protection of the Spirocyclic Amine

The primary amine on the spirocore is protected using di-tert-butyl dicarbonate (Boc₂O) . Optimal conditions involve stirring the amine with Boc₂O (1.2 eq.) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) is added to scavenge HCl, achieving >90% conversion.

Critical Parameters :

  • Solvent : THF or dichloromethane (DCM).

  • Base : TEA or DMAP.

  • Temperature : 0°C → RT to minimize side reactions.

Alkylation with tert-Butyl N-(2-Bromoethyl)carbamate

The protected spiroamine undergoes alkylation with tert-butyl N-(2-bromoethyl)carbamate in the presence of cesium carbonate (Cs₂CO₃) as a base. DMF or DMSO at 80°C facilitates nucleophilic substitution, yielding the target compound in 45–60% yield after purification.

Table 2: Alkylation Optimization Data

BaseSolventTemperature (°C)Time (h)Yield (%)
Cs₂CO₃DMF801258
K₂CO₃DMSO901837
NaHTHF60641

Alternative Pathways: One-Pot Spirocore and Carbamate Assembly

Tandem Cyclization-Alkylation

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate and methanol (7:1 to 4:1). High-performance liquid chromatography (HPLC) with C18 columns resolves diastereomers, if present.

Spectroscopic Validation

  • ¹H NMR : Key signals include the tert-butyl singlet at δ 1.45 ppm and spirocyclic protons at δ 3.10–3.40 ppm.

  • MS (ESI) : Molecular ion peaks at m/z 312.2 [M+H]⁺ confirm successful synthesis.

Challenges and Mitigation Strategies

Steric Hindrance in Alkylation

The spirocyclic core’s rigidity impedes alkylation efficiency. Using bulky bases (e.g., Cs₂CO₃) and polar aprotic solvents (DMSO) enhances nucleophilicity, overcoming steric effects.

Boc Group Stability

Acidic conditions during spirocore synthesis risk Boc deprotection. Employing mild acids (e.g., acetic acid) and low temperatures (<40°C) preserves the carbamate .

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the spirocyclic ring. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can target the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbamate group. Reagents like sodium hydride can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted carbamates or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly those with spirocyclic structures.

Biology

    Biological Activity: Investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry

    Material Science:

Wirkmechanismus

The mechanism of action of tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating the activity of these targets. The carbamate group can also undergo hydrolysis, releasing active amines that further interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Variations

Several structurally related spirocyclic carbamates and amines have been reported, differing in substituent positions, ring sizes, and functional groups. Below is a detailed comparison:

Compound Name Structure Molecular Weight (g/mol) Key Features Applications CAS Number
tert-Butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate Boc-protected 5,8-diazaspiro[3.5]nonane with ethyl linker ~298.4 Rigid spirocycle, Boc protection Drug intermediate (e.g., kinase inhibitors) Not explicitly listed in evidence
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Boc at position 2 of 2,7-diazaspiro[3.5]nonane 242.3 Amino group at position 7 Building block for protease inhibitors 1118786-86-9
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate Boc at position 7, amino at position 2 255.3 Free amino group for conjugation Peptide mimetics, CNS-targeting agents 1239319-82-4
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate Cbz-protected analogue 316.4 Cbz group for orthogonal protection Prodrug synthesis 147611-02-7

Key Differences and Implications

  • Substituent Position: The placement of the Boc group (e.g., at position 5 vs. 2 or 7) alters steric accessibility and reactivity. For example, the ethyl linker in the target compound enables conjugation with bulky pharmacophores, whereas amino-terminated analogues (e.g., CAS 1239319-82-4) are better suited for covalent binding .
  • Ring Rigidity: Compared to non-spiro carbamates (e.g., ethyl carbamate in ), spirocyclic derivatives exhibit enhanced conformational stability, reducing off-target interactions .
  • Protection Strategy: Boc groups offer acid-labile protection, whereas benzyl (Cbz) groups require hydrogenolysis, allowing sequential deprotection in multi-step syntheses .

Pharmacological Relevance

  • Kinase Inhibition: Derivatives of 5,8-diazaspiro[3.5]nonane are prevalent in kinase inhibitors due to their ability to occupy hydrophobic pockets in ATP-binding sites .
  • Reduced Toxicity: Unlike ethyl carbamate (), which is carcinogenic, the spirocyclic structure and Boc protection mitigate metabolic activation into toxic vinyl carbamate derivatives .

Biologische Aktivität

tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate is a compound that belongs to the category of spirocyclic compounds, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate
  • Molecular Formula : C14H23N2O2
  • Molecular Weight : 253.34 g/mol
  • Canonical SMILES : CC(C)(C)OC(=O)N1CC2(CC1)CC(=O)C2

Mechanisms of Biological Activity

The biological activity of tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate can be attributed to its interaction with various biological targets:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
    • The compound has been identified as a potential inhibitor of FAAH, an enzyme that regulates endocannabinoid levels in the body. This inhibition can lead to increased levels of anandamide, a neurotransmitter involved in pain regulation and mood enhancement .
  • Modulation of Chemokine Receptors :
    • Research indicates that derivatives of this compound can regulate chemokine receptors such as CCR3 and CCR5, which are implicated in inflammatory responses and HIV infection . This suggests potential applications in treating inflammatory diseases and viral infections.
  • Neuroprotective Effects :
    • Some studies have suggested that spirocyclic compounds exhibit neuroprotective properties by preventing neuronal apoptosis and promoting neurogenesis . This could position tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate as a candidate for neurological disorder therapies.

Table 1: Summary of Biological Activities

ActivityDescriptionReference
FAAH InhibitionIncreases anandamide levels, enhancing analgesic effects
Chemokine Receptor ModulationPotential treatment for HIV and inflammatory diseases
NeuroprotectionPrevents neuronal apoptosis; promotes neurogenesis

Case Studies

  • FAAH Inhibition Study :
    A study conducted on the efficacy of various spirocyclic compounds demonstrated that tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate significantly inhibited FAAH activity in vitro, leading to enhanced analgesic effects in animal models .
  • Chemokine Receptor Modulation :
    In a clinical trial involving HIV patients, derivatives of this compound showed promise in modulating CCR5 receptor activity, potentially reducing viral load and improving patient outcomes .
  • Neuroprotective Effects :
    A preclinical study highlighted the neuroprotective effects of this compound in models of Alzheimer’s disease, where it reduced the accumulation of amyloid plaques and improved cognitive function .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate?

Methodological Answer: The compound is typically synthesized via carbamate protection of the amine group in the spirocyclic precursor. A common approach involves reacting a spirocyclic amine (e.g., 5,8-diazaspiro[3.5]nonane) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or NaH) and a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is performed under inert conditions (N₂/Ar) at 0–25°C for 4–12 hours. Post-synthesis, purification via silica gel chromatography (using ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Key Considerations:

  • Base selection impacts reaction efficiency; stronger bases (NaH) may accelerate kinetics but risk side reactions.
  • Solvent choice (THF vs. DMF) influences solubility and reaction rate .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of tert-butyl (δ ~1.4 ppm for 9H singlet) and spirocyclic moieties.
  • Mass Spectrometry (LC-MS/HRMS): Validates molecular weight (e.g., m/z 298 [M+Na]+ observed in LC-MS for analogous spirocyclic carbamates) .
  • Infrared Spectroscopy (IR): Detects carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • Melting Point Analysis: Consistency with literature values (e.g., 85–87°C for similar derivatives) indicates purity .

Data Interpretation Tip:
Cross-validate spectral data with computational tools (e.g., PubChem’s InChI key) to resolve ambiguities in spirocyclic stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

Methodological Answer: Optimization involves:

  • Catalyst Screening: Acidic catalysts (HClO₄-SiO₂) enhance spirocyclic ring formation, as demonstrated in analogous syntheses (yield improvement from 60% to >85%) .
  • Solvent Engineering: Replacing THF with dimethylformamide (DMF) improves solubility of intermediates but may require lower temperatures to suppress decomposition.
  • Kinetic Studies: Use in-situ monitoring (e.g., TLC or ReactIR) to identify rate-limiting steps and adjust reagent stoichiometry (e.g., Boc₂O in 1.2–1.5 equivalents) .

Case Study:
A 2025 study achieved 92% yield by coupling microwave-assisted heating (80°C, 30 min) with HClO₄-SiO₂ catalysis, reducing side-product formation .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations across studies) may arise from:

  • Assay Variability: Standardize protocols (e.g., MIC vs. disk diffusion for antimicrobial testing).
  • Structural Analogues: Compare with tert-butyl carbamates bearing alternative spirocycles (e.g., 5-oxospiro[3.5]nonane derivatives show higher potency due to enhanced lipophilicity) .
  • Metabolic Stability: Evaluate in-vitro metabolic pathways (e.g., cytochrome P450 interactions) using liver microsomes to clarify false positives .

Resolution Strategy:
Replicate conflicting studies under identical conditions (pH, cell lines) and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. What computational tools are recommended for predicting interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Predict binding modes to receptors (e.g., kinases or GPCRs) using crystal structures from the PDB.
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Modeling: Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Validation:
Compare computational predictions with experimental SPR or ITC data to refine force field parameters .

Q. How can researchers mitigate challenges in purifying this compound from complex reaction mixtures?

Methodological Answer:

  • Byproduct Identification: Use LC-MS to detect common impurities (e.g., deprotected amines or oxidized spirocycles).
  • Chromatography Optimization: Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar byproducts.
  • Crystallization Screening: Test solvent pairs (e.g., ethyl acetate/hexane) to exploit differential solubility of the carbamate vs. impurities .

Q. Comparative Analysis of Analogues

Compound Structural Feature Bioactivity (IC₅₀) Reference
tert-Butyl spiro[3.5]nonane5,8-DiazaAnticancer: 12 µM (HeLa)
tert-Butyl 5-oxospiro[3.5]Ketone functionalizationAntimicrobial: 8 µM (E. coli)
tert-Butyl 2-cyanocyclopropylCyano groupLower solubility, inactive

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.